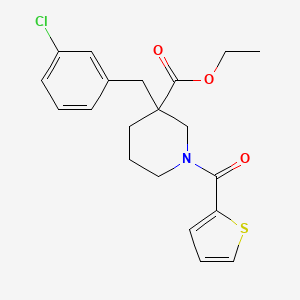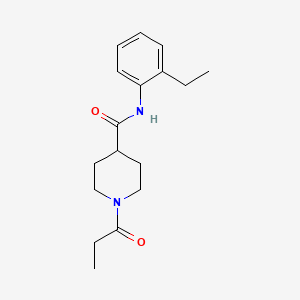![molecular formula C18H16N6O B6014155 4-[(E)-C-methyl-N-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)amino]carbonimidoyl]phenol](/img/structure/B6014155.png)
4-[(E)-C-methyl-N-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)amino]carbonimidoyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-C-methyl-N-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)amino]carbonimidoyl]phenol is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to act as iron chelators .
Preparation Methods
The synthesis of 4-[(E)-C-methyl-N-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)amino]carbonimidoyl]phenol involves multiple steps, starting with the preparation of the triazinoindole core. This is typically achieved through a ring-fusion strategy, where a precursor compound undergoes cyclization under specific conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). Industrial production methods may involve scaling up these reactions in large reactors with controlled temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Scientific Research Applications
4-[(E)-C-methyl-N-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)amino]carbonimidoyl]phenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s ability to chelate iron makes it useful in studying iron metabolism and related biological processes.
Mechanism of Action
The compound exerts its effects primarily through iron chelation. By binding to iron ions, it disrupts the iron homeostasis within cells, leading to inhibition of cell proliferation and induction of apoptosis. This mechanism is particularly effective in cancer cells, which have a higher iron requirement compared to normal cells . The molecular targets include iron-dependent enzymes and pathways involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar compounds include other triazinoindole derivatives and iron chelators such as:
Deferoxamine: A hexadentate iron chelator used in the treatment of iron overload conditions.
Deferasirox: A tridentate iron chelator with significant anticancer activity.
VLX600: Another iron chelator with a similar mechanism of action but different structural features.
4-[(E)-C-methyl-N-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)amino]carbonimidoyl]phenol is unique due to its specific structural configuration, which allows for selective binding to ferrous ions and its potential for lower cytotoxicity compared to other iron chelators .
Properties
IUPAC Name |
4-[(E)-C-methyl-N-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)amino]carbonimidoyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c1-10-3-8-15-14(9-10)16-17(19-15)20-18(24-22-16)23-21-11(2)12-4-6-13(25)7-5-12/h3-9,25H,1-2H3,(H2,19,20,23,24)/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDSHYQZEFQFIQ-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN=C(C)C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)N/N=C(\C)/C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,5-dichlorophenyl)-2-{[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B6014077.png)
![5-CHLORO-2-METHOXY-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}BENZAMIDE](/img/structure/B6014080.png)
![N-(4-chlorobenzyl)-2-{[5-(4,5-dibromo-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6014089.png)


![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-5-oxo-3-pyrrolidinyl)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6014107.png)
![2-methoxy-6-nitro-4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]phenol](/img/structure/B6014117.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[1-[(3-methoxyphenyl)methyl]piperidin-3-yl]methanone;oxalic acid](/img/structure/B6014121.png)
![N,N-dimethyl-N'-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)ethanimidamide;dihydrochloride](/img/structure/B6014123.png)

![5-(Furan-2-yl)-2-{[(2-hydroxyethyl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B6014133.png)

![1-[(1-benzyl-4-piperidinyl)carbonyl]-3-methylpiperidine](/img/structure/B6014141.png)
![6-(1-piperidinylcarbonyl)-5-{[4-(3-pyridinylmethoxy)-1-piperidinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B6014165.png)
